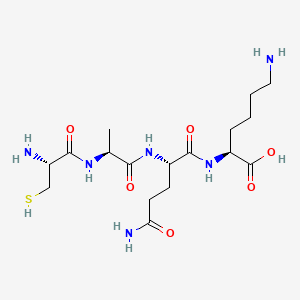

CAQK peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H32N6O6S |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H32N6O6S/c1-9(21-15(26)10(19)8-30)14(25)22-11(5-6-13(20)24)16(27)23-12(17(28)29)4-2-3-7-18/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

XOEMOWBIULLVPI-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

CAQK Peptide: A Technical Guide to its Discovery, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool in the targeted delivery of therapeutics and imaging agents to sites of central nervous system (CNS) injury. Discovered through in vivo phage display, this peptide exhibits a remarkable specificity for the unique microenvironment of injured neural tissue, binding to upregulated components of the extracellular matrix. This technical guide provides an in-depth overview of the discovery of CAQK, its mechanism of action, and the experimental methodologies employed in its characterization. Furthermore, it details the signaling pathways modulated by CAQK and presents quantitative data on its efficacy, offering a comprehensive resource for researchers and drug development professionals seeking to leverage this technology.

Discovery of the CAQK Peptide

The this compound was first identified in 2016 by Mann et al. through an in vivo phage display screening in a mouse model of acute brain injury.[1] This technique allows for the selection of peptides that bind to specific tissues or cell types in their native physiological environment. A T7 phage library, displaying cyclic nine-amino-acid peptides, was intravenously administered to mice with puncture brain injuries. Phage particles that homed to the injured brain hemisphere were recovered, amplified, and subjected to high-throughput sequencing. This process revealed a significant enrichment of phages displaying the this compound sequence in the injured tissue compared to the uninjured contralateral hemisphere, with a reported 10-fold higher recovery from the site of injury.[1] Notably, the CAQK sequence was not recovered from the brains of healthy control mice, indicating its specific affinity for the pathology-associated molecular landscape of the injured CNS.[1]

Mechanism of Action: Targeting the Injured Extracellular Matrix

The selective homing of CAQK to injured neural tissue is attributed to its binding to specific components of the extracellular matrix (ECM) that are upregulated following injury.[2][3]

Binding to Proteoglycan Complexes

Initial studies identified the target of CAQK as a proteoglycan complex that is overexpressed in response to brain injury.[2][3][4] Mass spectrometry analysis of proteins that co-purified with immobilized CAQK from injured brain extracts revealed a high abundance of the lectican family of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), including versican, as well as associated proteins like tenascin-R.[1] CSPGs are known to be significantly upregulated in the glial scar that forms after CNS injury and play a crucial role in inhibiting axonal regeneration.

Interaction with Tenascin-C and Glycoproteins

Subsequent research has further refined our understanding of CAQK's binding partners, highlighting an association with tenascin-C, another ECM glycoprotein (B1211001) that is upregulated at sites of injury and demyelination.[5][6] More recent findings suggest that CAQK binds to a broader complex of glycoproteins that become more abundant in damaged brain tissue.[6][7][8] This interaction is thought to be mediated by the cysteine residue in the CAQK sequence, as blocking this free sulfhydryl group abrogates binding.

Inherent Therapeutic Effects

Beyond its role as a homing peptide, recent evidence indicates that the this compound possesses intrinsic neuroprotective and anti-inflammatory properties.[7][8][9] Studies have shown that systemic administration of CAQK alone can reduce lesion size, decrease cell death, and alleviate neuroinflammation in mouse models of traumatic brain injury (TBI).[7][8] This therapeutic effect is linked to the modulation of microglial activation and the downregulation of inflammatory signaling pathways.[10]

Quantitative Data on CAQK Efficacy

The following tables summarize the available quantitative data on the binding and efficacy of the this compound from various preclinical studies.

| Parameter | Value | Model System | Reference |

| Phage Recovery | 10-fold higher in injured vs. uninjured brain hemisphere | Mouse model of acute brain injury | [1] |

| Nanoparticle Accumulation | 35-fold higher at brain injury site with CAQK-conjugated nanoparticles vs. control | Mouse model of acute brain injury | [5] |

| Gene Silencing | 70% reduction in GFP expression with CAQK-siRNA nanoparticles | GFP transgenic mice with brain injury | [5] |

| Drug Delivery (Methylprednisolone) | 0.24 mg single dose reduced microglial activation at 24 and 48 hours | Mouse model of multiple sclerosis | [11][12] |

Note: Specific binding affinities (e.g., Kd values) from techniques such as fluorescence polarization assays are not yet publicly available in the reviewed literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of the this compound.

In Vivo Phage Display and Biopanning

This protocol is designed to identify peptides that home to a specific tissue or organ in a living organism.

-

Library Injection: A high-diversity phage display library (e.g., T7 phage displaying cyclic peptides) is injected intravenously into the animal model (e.g., a mouse with an induced brain injury).

-

Circulation and Homing: The phage library is allowed to circulate for a defined period, during which phage particles displaying peptides with affinity for the target tissue will bind and accumulate.

-

Perfusion and Tissue Harvest: Unbound and circulating phage are removed by perfusion with a saline solution. The target organ or tissue is then harvested.

-

Phage Recovery: The tissue is homogenized, and bound phage are eluted and recovered.

-

Amplification: The recovered phage are amplified by infecting a suitable bacterial host (e.g., E. coli).

-

Iterative Rounds of Selection: Steps 1-5 are repeated for several rounds to enrich the phage pool for high-affinity binders.

-

Sequencing and Analysis: The DNA from the enriched phage pool is sequenced to identify the peptide sequences that have been selected for.

Immunohistochemistry for Peptide Homing

This method is used to visualize the localization of the peptide within the target tissue.

-

Peptide Administration: A fluorescently labeled version of the peptide (e.g., FAM-CAQK) is administered to the animal model.

-

Tissue Preparation: After a designated circulation time, the animal is perfused, and the target tissue is harvested, fixed (e.g., in paraformaldehyde), and sectioned.

-

Immunostaining: The tissue sections are incubated with primary antibodies against specific cellular or ECM markers (e.g., GFAP for astrocytes, Iba1 for microglia, or antibodies against specific proteoglycans).

-

Secondary Antibody Incubation: Sections are then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Imaging: The sections are imaged using fluorescence microscopy to visualize the co-localization of the labeled peptide with the specific cellular or ECM markers.

CAQK-Modulated Signaling Pathways

CAQK has been shown to exert its therapeutic effects by modulating inflammatory signaling pathways, particularly in microglia, the resident immune cells of the CNS.

Downregulation of the TYROBP Causal Network

One of the key pathways affected by CAQK is the TYROBP (Tyrosine Kinase Binding Protein) causal network in microglia. TYROBP is an adaptor protein that plays a critical role in microglial activation and the inflammatory response. In the context of brain injury, the upregulation of the TYROBP network is associated with a pro-inflammatory microglial phenotype. Treatment with CAQK has been shown to downregulate this network, leading to a reduction in the expression of key inflammatory genes.

Applications and Future Directions

The unique targeting properties of the this compound have positioned it as a versatile platform for a range of therapeutic and diagnostic applications in the context of CNS injury.

Targeted Drug Delivery

CAQK has been successfully used to deliver a variety of therapeutic payloads to injured neural tissue, including small molecule drugs (e.g., methylprednisolone) and nucleic acids (e.g., siRNA).[3][11][12] By conjugating these agents to CAQK or to nanoparticles coated with CAQK, it is possible to increase their local concentration at the site of injury, thereby enhancing their therapeutic efficacy while minimizing systemic side effects.

Imaging of CNS Injury

The specific accumulation of CAQK at sites of injury also makes it a promising candidate for the development of novel imaging agents. By labeling CAQK with imaging probes (e.g., fluorescent dyes or radionuclides), it may be possible to non-invasively visualize and monitor the extent of brain and spinal cord injuries.

Future Perspectives

Future research will likely focus on further elucidating the precise molecular interactions between CAQK and its binding partners in the ECM. A deeper understanding of these interactions could enable the design of second-generation peptides with enhanced affinity and specificity. Additionally, clinical translation of CAQK-based therapeutics will require rigorous evaluation of their safety and efficacy in larger animal models and eventually in human clinical trials. The intrinsic therapeutic properties of CAQK also warrant further investigation to determine its potential as a standalone neuroprotective agent.

Conclusion

The this compound represents a significant advancement in the field of targeted therapies for CNS injuries. Its discovery through in vivo phage display has provided a powerful tool for delivering therapeutic and diagnostic agents directly to the site of pathology. The dual functionality of CAQK, acting as both a homing device and a modulator of neuroinflammation, makes it a particularly attractive candidate for the development of novel treatments for a range of debilitating neurological conditions. This technical guide has provided a comprehensive overview of the current knowledge on CAQK, offering a foundation for further research and development in this exciting area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TYROBP/DAP12 knockout in Huntington’s disease Q175 mice cell-autonomously decreases microglial expression of disease-associated genes and non-cell-autonomously mitigates astrogliosis and motor deterioration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nrtimes.co.uk [nrtimes.co.uk]

- 10. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phage display - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of CAQK Peptide with Chondroitin Sulfate Proteoglycans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising ligand for targeting sites of neural injury, which are often characterized by an upregulation of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). This technical guide provides a comprehensive overview of the binding affinity of the CAQK peptide to CSPGs, with a particular focus on its interaction with tenascin-C. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the key processes and pathways involved. While the primary interaction appears to be with the protein core of specific proteoglycans rather than the glycosaminoglycan chains, this guide will provide a thorough understanding of the current state of research.

Introduction to this compound and Chondroitin Sulfate Proteoglycans

Following injury to the central nervous system (CNS), the extracellular matrix (ECM) undergoes significant remodeling, leading to the formation of a glial scar. A major component of this scar is a class of molecules known as chondroitin sulfate proteoglycans (CSPGs). These molecules are generally inhibitory to axonal regeneration and plasticity. The this compound was identified through in vivo phage display as a molecule that specifically homes to these injured sites.[1] Its ability to selectively bind to components of the glial scar makes it a promising candidate for targeted drug delivery and as a therapeutic agent itself.[2][3]

CSPGs are a diverse family of macromolecules, each consisting of a core protein to which one or more chondroitin sulfate glycosaminoglycan (GAG) chains are covalently attached. Key CSPGs found in the neural ECM include aggrecan, versican, neurocan, and tenascin-C.[4][5]

Quantitative Binding Affinity of CAQK

Current research strongly indicates that the primary binding partner for the this compound within the CSPG-rich environment of injured neural tissue is tenascin-C (TnC) .[2] Studies have demonstrated a dose-dependent binding of a fluorescein-labeled CAQK (FAM-CAQK) to purified tenascin-C.[2]

Interestingly, enzymatic removal of chondroitin sulfate and dermatan sulfate GAG chains from a CSPG complex did not affect the binding of CAQK.[2] This pivotal finding suggests that the interaction is not with the GAG chains themselves, but rather with a protein component of the proteoglycan complex, with tenascin-C being the identified target.[2]

While dose-dependent binding has been established, specific quantitative binding affinity data, such as the dissociation constant (Kd) for the CAQK-tenascin-C interaction, are not yet available in the published literature. The binding of CAQK to other CSPGs like aggrecan and versican has been suggested, but quantitative data for these interactions are also not currently available.[4]

Table 1: Summary of this compound Binding to Chondroitin Sulfate Proteoglycans

| Ligand | Analyte | Binding Observed | Quantitative Affinity (Kd) | Experimental Method | Reference |

| This compound | Tenascin-C (TnC) | Yes, Dose-Dependent | Not Reported | Fluorescence Polarization Assay | [2] |

| This compound | CSPG Complex | Yes | Not Reported | Fluorescence Polarization Assay | [2] |

| This compound | CSPG Complex (GAGs removed) | Yes | Not Reported | Fluorescence Polarization Assay | [2] |

| This compound | Aggrecan | Suggested | Not Reported | Not Specified | [4] |

| This compound | Versican | Suggested | Not Reported | Not Specified | [4] |

Experimental Protocols

The primary method utilized to characterize the binding of the this compound to its target is the Fluorescence Polarization (FP) Assay .

Fluorescence Polarization Assay for CAQK-Tenascin-C Binding

This protocol is based on published methodologies for studying peptide-protein interactions using fluorescence polarization.[2][6]

Objective: To determine the binding of FAM-labeled this compound to purified tenascin-C protein.

Materials:

-

FAM-CAQK peptide (fluorescein-labeled at the N-terminus)

-

Purified human tenascin-C protein

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well, black, non-binding surface microplates

-

Fluorescence polarization plate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of FAM-CAQK in PBS. A common concentration used is 20 nM.[2]

-

Prepare a series of dilutions of tenascin-C in PBS. The concentration range should span from nanomolar to micromolar to determine the full binding curve.

-

-

Assay Setup:

-

In each well of the 96-well plate, add a fixed concentration of FAM-CAQK (e.g., 20 nM final concentration).[2]

-

To each well, add the varying concentrations of tenascin-C.

-

Include control wells containing only FAM-CAQK in PBS (for baseline polarization) and wells with buffer only (for background fluorescence).

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[2]

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for fluorescein (B123965) is typically around 485 nm, and the emission is measured at approximately 520-535 nm.

-

-

Data Analysis:

-

The increase in millipolarization (mP) units is plotted against the concentration of tenascin-C. A sigmoidal curve is indicative of specific binding.

-

From this curve, the dissociation constant (Kd) can be calculated by fitting the data to a one-site binding model.

-

Signaling Pathways

The binding of the this compound to tenascin-C is thought to initiate a signaling cascade that contributes to its observed neuroprotective effects, including reduced inflammation and apoptosis.[2] While the direct downstream signaling from the CAQK-tenascin-C interaction is still under investigation, a putative pathway can be proposed based on the known signaling roles of tenascin-C, particularly its interaction with Toll-like receptor 4 (TLR4).

Tenascin-C, when upregulated after injury, can act as a damage-associated molecular pattern (DAMP) and activate TLR4. This activation typically leads to a pro-inflammatory cascade through the MyD88-dependent pathway, culminating in the activation of NF-κB and the transcription of pro-inflammatory cytokines.

It is hypothesized that the binding of the this compound to a specific domain on tenascin-C may modulate its interaction with TLR4, potentially dampening the pro-inflammatory signaling cascade. This could lead to a reduction in microglial and astrocyte activation, thereby creating a more permissive environment for neural repair.

Conclusion and Future Directions

The this compound demonstrates a specific, dose-dependent binding to tenascin-C, a key component of the CSPG-rich glial scar that forms after neural injury. This interaction appears to be independent of the chondroitin sulfate GAG chains. The neuroprotective effects of CAQK are likely mediated through the modulation of tenascin-C-initiated inflammatory signaling pathways.

Future research should focus on several key areas:

-

Quantitative Binding Affinity: Determining the precise dissociation constant (Kd) of the CAQK-tenascin-C interaction using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is crucial for a complete understanding of its binding characteristics.

-

Binding to Other CSPGs: A systematic evaluation of CAQK's binding affinity to other relevant CSPGs, such as aggrecan and versican, would provide a more comprehensive picture of its targeting capabilities.

-

Elucidation of Signaling Pathways: Further investigation is needed to confirm the exact downstream signaling cascade initiated by the CAQK-tenascin-C interaction and to identify the specific domains involved in this binding.

A deeper understanding of these aspects will be instrumental in the development of CAQK-based therapeutics for a range of neurological disorders characterized by glial scarring and inflammation.

References

- 1. A peptide for targeted, systemic delivery of imaging and therapeutic compounds into acute brain injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]

- 3. nrtimes.co.uk [nrtimes.co.uk]

- 4. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]

- 5. rsc.org [rsc.org]

- 6. neurosciencenews.com [neurosciencenews.com]

Tenascin-C as a Binding Target for the CAQK Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenascin-C, an extracellular matrix glycoprotein (B1211001), is a compelling target for cancer therapy due to its restricted expression in healthy adult tissues and significant upregulation in the tumor microenvironment of various malignancies, including glioblastoma, breast, and lung cancer.[1][2][3] Its expression, particularly of large splice variants, is associated with tumor progression, invasion, and angiogenesis.[3][4] The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has been identified as a ligand that selectively binds to tenascin-C.[5][6][7] This technical guide provides an in-depth overview of the tenascin-C/CAQK interaction, presenting available data, detailed experimental protocols for its characterization, and insights into the associated signaling pathways, to facilitate the development of CAQK-based targeted diagnostics and therapeutics.

Introduction: The Tenascin-C and CAQK Interaction

Tenascin-C is a large, hexameric glycoprotein composed of four distinct domains: an N-terminal assembly domain, a series of epidermal growth factor (EGF)-like repeats, a variable number of fibronectin type III (FNIII)-like repeats, and a C-terminal fibrinogen-like globe.[1] Alternative splicing of the FNIII repeats results in numerous isoforms, with larger variants being predominantly expressed in cancerous tissues.[3][4] These large isoforms play a crucial role in creating a pro-tumorigenic microenvironment.

The CAQK peptide was initially identified through in vivo phage display as a sequence that homes to sites of tissue injury where tenascin-C is highly expressed.[7] Subsequent studies have confirmed its association with tenascin-C in various pathological conditions, including demyelinating diseases and cancer.[5][6][8] While the primary therapeutic applications of CAQK have been explored in the context of central nervous system injuries, its ability to target tenascin-C-rich tumor stroma presents a significant opportunity for oncological applications.[9][10]

Quantitative Data on Peptide-Tenascin-C Binding

While a specific dissociation constant (Kd) for the this compound binding to tenascin-C in a cancer context has not been definitively reported in the literature, studies on other peptides targeting tenascin-C provide a valuable reference for the expected affinity.

| Peptide | Target | Method | Dissociation Constant (Kd) | Reference |

| Peptide #1 | Tenascin-C | Surface Plasmon Resonance (SPR) | 4.58 ± 1.4 μM | [11] |

| PL3 | Tenascin-C Splice Variant C (TNC-C) | Fluorescence Polarization (FP) | Not explicitly stated, but saturable binding observed | [9] |

Table 1: Binding Affinities of Peptides to Tenascin-C. This table summarizes the reported binding affinities of different peptides to tenascin-C, providing a benchmark for the potential affinity of the this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the binding of the this compound to tenascin-C and to evaluate its potential as a tumor-targeting agent.

Peptide Synthesis and Labeling

Objective: To produce the this compound and label it for detection in binding and imaging assays.

Methodology:

-

Peptide Synthesis: The this compound (Cys-Ala-Gln-Lys) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Characterization: The identity of the peptide is confirmed by mass spectrometry.

-

Fluorescent Labeling (for in vitro and in vivo imaging): The purified peptide is labeled with a fluorescent dye (e.g., FAM, Cy5) at the N-terminus or a lysine (B10760008) side chain. The labeled peptide is then repurified by RP-HPLC.

In Vitro Binding Assays

Objective: To determine the binding affinity and kinetics (association and dissociation rates) of the this compound to tenascin-C.

Methodology:

-

Immobilization: Recombinant human tenascin-C (specifically, a large isoform prevalent in the target cancer type) is immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

Binding Analysis: A series of concentrations of the this compound in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

-

Data Acquisition: The change in the SPR signal (measured in resonance units, RU) is monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Objective: To determine the thermodynamic parameters of the CAQK-tenascin-C interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: A solution of recombinant tenascin-C is placed in the sample cell of the calorimeter, and a solution of the this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: The peptide solution is titrated into the protein solution in a series of small injections.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of peptide to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH.

In Vivo Tumor Targeting and Biodistribution Studies

Objective: To evaluate the ability of the this compound to home to tenascin-C-expressing tumors in a preclinical model and to determine its distribution in various organs.

Methodology:

-

Animal Model: Tumor-bearing mice are generated by subcutaneously or orthotopically implanting cancer cells known to induce a tenascin-C-rich stroma (e.g., U87MG glioblastoma, MDA-MB-231 breast cancer).

-

Peptide Administration: Radiolabeled (e.g., with 111In or 64Cu) or fluorescently labeled this compound is administered intravenously.

-

In Vivo Imaging (Optional): At various time points post-injection, the distribution of the peptide is visualized using SPECT/CT or optical imaging.

-

Biodistribution Analysis: At the end of the study, mice are euthanized, and major organs and the tumor are collected and weighed. The radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios are calculated to assess targeting specificity.

Signaling Pathways and Experimental Workflows

Tenascin-C influences a multitude of signaling pathways within the tumor microenvironment, promoting cancer cell proliferation, migration, and survival. The this compound, by binding to tenascin-C, has the potential to modulate these pathways.

Tenascin-C Signaling Pathways

Tenascin-C interacts with various cell surface receptors, most notably integrins, to activate downstream signaling cascades. Key pathways include:

-

Integrin/FAK/Rho Signaling: Tenascin-C binding to integrins can lead to the activation of Focal Adhesion Kinase (FAK) and Rho GTPases, which regulate cell adhesion, migration, and cytoskeletal organization.

-

Wnt Signaling: Tenascin-C can modulate the Wnt signaling pathway, which is crucial for cancer cell proliferation and stemness.

-

Notch Signaling: There is evidence for crosstalk between tenascin-C and the Notch signaling pathway, impacting cell fate decisions and differentiation.

-

YAP/TAZ Signaling: Tenascin-C can influence the Hippo pathway effectors YAP and TAZ, which are key regulators of organ size and tumorigenesis.

References

- 1. Radiolabelled peptides for oncological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection and Characterization of Tenascin C Targeting Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 7. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-Time Imaging and Quantification of Peptide Uptake in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor-penetrating peptide for systemic targeting of Tenascin-C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted drug delivery into glial scar using this compound in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CAQK Peptide: A Technical Guide to its Role in Modulating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including traumatic brain injury (TBI) and multiple sclerosis (MS). The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising therapeutic agent with the ability to modulate these inflammatory processes. This technical guide provides an in-depth analysis of the CAQK peptide, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a comprehensive understanding of CAQK's role in mitigating neuroinflammation.

Introduction

Secondary injury cascades following acute central nervous system (CNS) insults, such as traumatic brain injury, are significant contributors to long-term neurological deficits.[1] Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key driver of this secondary damage.[1] The this compound was initially identified for its ability to home to sites of brain injury.[2] Subsequent research has revealed its intrinsic therapeutic properties, demonstrating a significant neuroprotective effect by alleviating neuroinflammation and reducing cell death.[3][4] This document serves as a technical resource for professionals in the fields of neuroscience and drug development, offering a detailed overview of the current understanding of the this compound's function and therapeutic potential.

Mechanism of Action

The this compound exerts its neuroprotective and anti-inflammatory effects by targeting the extracellular matrix (ECM) at the site of injury.

Binding to Tenascin-C

CAQK specifically binds to tenascin-C (TnC), an ECM glycoprotein (B1211001) that is significantly upregulated in the injured brain.[2] Tenascin-C is known to contribute to glial scarring and neuroinflammation.[2] By binding to TnC, CAQK is thought to interfere with its pro-inflammatory signaling.

Modulation of Microglial Activation

A key aspect of CAQK's function is its ability to modulate microglial activation. Studies have shown that CAQK treatment affects the TYROBP (Tyro protein tyrosine kinase-binding protein) causal network in microglia.[3] Tenascin-C has been identified as an endogenous activator of Toll-like receptor 4 (TLR4), a key receptor in microglia that initiates inflammatory responses.[1][5] The binding of tenascin-C to TLR4 can trigger downstream signaling cascades, including the MyD88/NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5] It is hypothesized that by binding to tenascin-C, CAQK disrupts this interaction with TLR4, thereby dampening the subsequent microglial inflammatory response.

Signaling Pathway

The proposed signaling pathway for CAQK's modulation of neuroinflammation is initiated by its binding to tenascin-C, which in turn is believed to interfere with the tenascin-C-mediated activation of TLR4 on microglia. This disruption leads to a downstream dampening of inflammatory signaling cascades.

Data Presentation: Quantitative Effects of CAQK Treatment

The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of CAQK in models of neuroinflammation.

Table 1: Effect of CAQK on Tissue Injury and Apoptosis in a Traumatic Brain Injury (TBI) Mouse Model

| Parameter | Treatment Group | Outcome | Statistical Significance |

| Tissue Loss | CAQK | ~50% reduction compared to vehicle control | Significantly reduced[6] |

| Apoptosis (TUNEL Staining) | CAQK | Significant reduction in TUNEL-positive cells in the injured area compared to vehicle control | Significantly reduced[6] |

Table 2: Modulation of Glial Activation Markers by CAQK in a TBI Mouse Model

| Marker | Cell Type | Treatment Group | Outcome |

| GFAP | Astrocytes | CAQK | Drastic reduction in expression in lesions and peri-lesion area compared to vehicle control[2] |

| Iba1 | Microglia | CAQK | Significant reduction in expression in lesions and peri-lesion area compared to vehicle control[2] |

Table 3: Downregulation of Neuroinflammatory Gene Expression by CAQK in a TBI Mouse Model

| Gene | Associated Function | Treatment Group | Outcome |

| Lipocalin 2 | M1 microglial polarization | CAQK | Significant downregulation |

| TGFβ | Inflammation, M1 microglial polarization | CAQK | Significant downregulation |

| Complement C3 | Complement activation, inflammation | CAQK | Significant downregulation |

| CXCL10 | Chemokine, inflammation | CAQK | Significant downregulation |

| TNF | Pro-inflammatory cytokine | CAQK | Significant downregulation |

| S100b | Inflammation | CAQK | Significant downregulation |

| Tenascin-C (TnC) | CAQK target, inflammation | CAQK | Significant downregulation (close to naïve levels) |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of the this compound.

Animal Models of Neuroinflammation

-

Controlled Cortical Impact (CCI) Model of TBI: This widely used model induces a focal and reproducible brain injury.

-

Procedure: Anesthesia is induced in mice (e.g., with isoflurane). The animal is placed in a stereotaxic frame, and a craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled to modulate injury severity.

-

CAQK Administration: In a typical study, CAQK (e.g., 200 nmoles or 2.5 mg/kg) is administered intravenously (i.v.) starting 6 hours post-injury and then daily for a specified period (e.g., 7 days).[6]

-

Histological and Molecular Analyses

-

Immunohistochemistry (IHC) for GFAP and Iba1:

-

Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in sucrose (B13894) solutions. Frozen sections (e.g., 20-50 µm) are prepared using a cryostat.

-

Blocking: Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

Imaging: Sections are mounted and imaged using a fluorescence or confocal microscope. The intensity and area of fluorescence are quantified to determine the expression levels of GFAP and Iba1.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis:

-

Tissue Preparation: Similar to IHC, brain sections are prepared.

-

Staining: The assay is performed using a commercial kit. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis, with labeled dUTPs.

-

Visualization: The labeled cells are visualized using fluorescence microscopy. The number of TUNEL-positive cells is counted to quantify the extent of apoptosis.

-

-

Gene Expression Analysis (NanoString nCounter):

-

RNA Extraction: RNA is isolated from the brain tissue surrounding the injury site.

-

Hybridization: The extracted RNA is hybridized with a gene-specific reporter and capture probe set, such as the NanoString nCounter Neuroinflammation Panel, which contains probes for hundreds of genes involved in neuroinflammation.

-

Data Acquisition: The hybridized samples are processed on the nCounter system, which directly counts the individual mRNA transcripts without the need for amplification.

-

Data Analysis: The raw counts are normalized, and differential gene expression between treatment groups is analyzed to identify pathways and specific genes modulated by the treatment.

-

Conclusion and Future Directions

The this compound represents a promising therapeutic candidate for the treatment of neuroinflammatory conditions. Its ability to target the site of injury and modulate the inflammatory response through interaction with tenascin-C offers a novel mechanism for neuroprotection. The preclinical data strongly support its efficacy in reducing tissue damage, apoptosis, and the expression of key inflammatory mediators.

Future research should focus on elucidating the precise molecular interactions between CAQK, tenascin-C, and TLR4 to fully validate the proposed signaling pathway. Further studies in larger animal models are warranted to confirm its therapeutic potential and safety profile before translation to clinical trials. The development of CAQK-based therapies could provide a much-needed treatment option for patients suffering from traumatic brain injury and other neuroinflammatory disorders.

References

- 1. Tenascin C regulates multiple microglial functions involving TLR4 signaling and HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]

- 3. Tenascin-C preserves microglia surveillance and restricts leukocyte and, more specifically, T cell infiltration of the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 5. dovepress.com [dovepress.com]

- 6. nanostring.com [nanostring.com]

Navigating the Barrier: A Technical Guide to CAQK Peptide's Penetration of the Blood-Brain Barrier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) and its ability to penetrate the blood-brain barrier (BBB). CAQK has emerged as a promising tool in neuroscience research, primarily for its remarkable ability to home to sites of central nervous system (CNS) injury. This document synthesizes available data, outlines detailed experimental methodologies, and visualizes the proposed mechanisms of action to serve as a resource for researchers developing CNS-targeted therapeutics.

Executive Summary

The CAQK peptide is a novel targeting moiety identified through in vivo phage display that selectively binds to components of the extracellular matrix (ECM) upregulated in response to CNS injury, such as traumatic brain injury (TBI) and demyelination.[1][2] Its primary mechanism of entry into the brain parenchyma appears to be facilitated by the disruption of the BBB that accompanies such injuries.[3] Once within the CNS, CAQK binds with high affinity to a proteoglycan complex that includes tenascin-C, effectively concentrating its payload at the site of pathology.[3][4]

While its passage through a compromised BBB is well-documented, evidence suggests CAQK may also cross a nearly intact BBB in certain pathological conditions, such as in a cuprizone-induced model of demyelination.[2][5] However, the precise mechanism for this transport remains an active area of investigation. Quantitative data on the permeability of the free this compound across a healthy, intact BBB is limited in the current literature. Most available quantitative metrics pertain to CAQK-conjugated nanoparticles or polymers, which demonstrate significantly enhanced accumulation in injured brain tissue.

This guide will detail the known transport mechanisms, present the available quantitative data for CAQK-based systems, provide representative protocols for assessing BBB penetration, and visualize key experimental and biological pathways.

Quantitative Data on Brain Accumulation

Direct quantitative measures of free this compound permeability, such as apparent permeability coefficients (Papp) from in vitro models or brain uptake clearance (Kin) from in situ perfusion, are not extensively reported in peer-reviewed literature. The available data primarily focuses on the enhanced delivery of nanoparticles or polymer conjugates functionalized with the this compound in animal models with a compromised BBB.

Table 1: In Vivo Brain Accumulation of CAQK-Conjugated Nanoparticles

| Delivery System | Animal Model | Measurement | Result | Reference |

|---|---|---|---|---|

| CAQK-Porous Silicon Nanoparticles | Mouse (Penetrating Brain Injury) | Fold Increase vs. Control Peptide | 35-fold higher accumulation in the injured brain | [6] |

| CAQK-Polymer Conjugate | Mouse (Traumatic Brain Injury) | % Injected Dose per gram (%ID/g) | 4.5% ID/g in the injured brain |[7] |

Table 2: Pharmacokinetic Parameters of this compound

| Peptide Form | Animal Model | Parameter | Value | Reference |

|---|---|---|---|---|

| FAM-CAQK | Pig (Traumatic Brain Injury) | Plasma Concentration | Decreased to <20% of initial concentration within 60 min | [3] |

| Unconjugated CAQK | Rat (Healthy) | Plasma Half-life (t1/2) | ~10 minutes |[3] |

Mechanisms of Blood-Brain Barrier Transit & Targeting

The passage of CAQK from systemic circulation into the brain parenchyma involves two key stages: crossing the endothelial cells of the BBB and subsequent binding to its target in the injured tissue.

Primary Mechanism: Extravasation through a Disrupted BBB

In acute CNS injuries like TBI, the BBB is transiently compromised, allowing for the paracellular flux of molecules that would typically be excluded.[6] CAQK leverages this pathological opening to enter the brain. Once in the brain parenchyma, it binds to its target—a complex of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascin-C within the ECM of the injured site.[1][4] This binding acts as a retention mechanism, leading to a high local concentration of the peptide and any conjugated cargo.

Hypothetical Mechanism: Transport Across an Intact BBB

The finding that CAQK can home to demyelinating lesions in a model with a "nearly intact" BBB suggests a potential alternative transport mechanism, though this is not yet elucidated.[2][5] A plausible, yet unproven, hypothesis is that CAQK may undergo receptor-mediated transcytosis (RMT). This would involve binding to a specific receptor on the luminal surface of brain endothelial cells, internalization via an endosome, trafficking across the cell, and subsequent exocytosis into the brain parenchyma. The identity of such a receptor for CAQK is currently unknown.

Key Experimental Protocols

The following sections provide representative, detailed protocols for assessing the BBB penetration of peptides like CAQK. These are standardized methodologies and should be adapted for specific experimental needs.

In Vivo Brain Uptake Assessment in a Mouse Model

This protocol describes a typical workflow for measuring the accumulation of a fluorescently-labeled peptide in the brain following intravenous administration in a mouse model of traumatic brain injury.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]

- 3. A neuroprotective tetrapeptide for treatment of acute traumatic brain injury | EMBO Molecular Medicine [link.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: CAQK Peptide Conjugation to Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising targeting ligand for the delivery of therapeutics to sites of central nervous system (CNS) injury.[1][2] Discovered through in vivo phage display, the CAQK peptide selectively binds to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are components of the extracellular matrix that become upregulated in various CNS pathologies, including traumatic brain injury, spinal cord injury, and demyelinating diseases like multiple sclerosis.[2][3] By conjugating CAQK to the surface of nanoparticles, researchers can enhance the accumulation of therapeutic payloads at the site of injury, thereby increasing efficacy and reducing off-target side effects.[1][4][5]

This document provides detailed protocols for the conjugation of the this compound to three commonly used nanoparticle platforms: porous silicon nanoparticles (pSiNPs), gold nanoparticles (AuNPs), and liposomes. It also includes methodologies for the characterization of these conjugates and presents key quantitative data in a comparative format.

Signaling Pathway and Targeting Mechanism

The targeting mechanism of CAQK-conjugated nanoparticles relies on the specific interaction between the this compound and the overexpressed CSPGs in the injured CNS tissue. This interaction facilitates the retention and accumulation of the nanoparticles at the lesion site.

Caption: Targeting mechanism of CAQK-conjugated nanoparticles to injured CNS tissue.

Experimental Protocols

Protocol 1: Conjugation of this compound to Porous Silicon Nanoparticles (pSiNPs) via Maleimide-Thiol Chemistry

This protocol is adapted from studies demonstrating the conjugation of cysteine-containing peptides to maleimide-functionalized pSiNPs.[6]

Materials:

-

Porous silicon nanoparticles (pSiNPs)

-

3-(ethoxymethyl)-propylamine silane

-

Succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (SM(PEG)n)

-

This compound (with a terminal cysteine)

-

Deionized water

-

Reaction vessels

-

Centrifuge

Experimental Workflow:

Caption: Workflow for this compound conjugation to porous silicon nanoparticles.

Procedure:

-

Surface Amination:

-

Disperse 10 mg of pSiNPs in ethanol.

-

Add 40 µl of 3-(ethoxymethyl)-propylamine silane.

-

Stir the mixture overnight at room temperature.

-

Wash the amine-terminated nanoparticles thoroughly with ethanol by centrifugation and resuspension.

-

-

Maleimide Functionalization:

-

Resuspend the amine-terminated pSiNPs in ethanol.

-

Add 1 ml of succinimidyl carboxymethyl ester-polyethylene glycol-maleimide (SM(PEG)n) at a concentration of 10 mg/ml in ethanol.

-

React for 2 hours at room temperature with stirring.

-

Wash the resulting maleimide-functionalized pSiNPs with ethanol and then deionized water.[6]

-

-

This compound Conjugation:

Protocol 2: Conjugation of this compound to Carboxylated Gold Nanoparticles (AuNPs) via EDC/Sulfo-NHS Chemistry

This is a general protocol for conjugating amine-containing peptides to carboxylated nanoparticles.[4][8] The lysine (B10760008) residue in CAQK provides a primary amine for this reaction.

Materials:

-

Carboxylated gold nanoparticles (AuNPs)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

This compound

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Washing Buffer: PBS with 0.05% Tween-20

-

Reaction vessels

-

Centrifuge

Experimental Workflow:

Caption: Workflow for this compound conjugation to gold nanoparticles.

Procedure:

-

Activation of Carboxyl Groups:

-

Resuspend the carboxylated AuNPs in Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add the EDC and Sulfo-NHS solutions to the AuNP suspension. A typical starting concentration is a 2-5 fold molar excess of EDC and Sulfo-NHS relative to the carboxyl groups on the nanoparticles.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

-

Wash the activated AuNPs with Coupling Buffer by centrifugation to remove excess EDC and Sulfo-NHS.[4]

-

-

This compound Conjugation:

-

Resuspend the activated AuNPs in Coupling Buffer.

-

Add the this compound dissolved in Coupling Buffer. The optimal peptide concentration should be determined empirically.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Quenching and Final Washing:

-

Add the Quenching Solution to the reaction mixture to block any unreacted active esters.

-

Incubate for 30 minutes at room temperature.[4]

-

Wash the CAQK-conjugated AuNPs with Washing Buffer to remove unreacted peptide and quenching agent.

-

Protocol 3: Conjugation of this compound to Maleimide-Functionalized Liposomes

This protocol involves the use of pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide) for conjugation with the cysteine residue of the this compound.

Materials:

-

Pre-formed liposomes containing DSPE-PEG-Maleimide

-

This compound (with a terminal cysteine)

-

Degassed buffer, pH 7.0-7.5 (e.g., HEPES or PBS)

-

Reaction vessels

-

Size-exclusion chromatography column for purification

Experimental Workflow:

Caption: Workflow for this compound conjugation to liposomes.

Procedure:

-

Preparation of Reactants:

-

Prepare or obtain liposomes formulated with a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]).

-

Dissolve the this compound in a degassed buffer with a pH between 7.0 and 7.5. The buffer should be free of thiols.

-

-

Conjugation Reaction:

-

Add the this compound solution to the liposome suspension. A typical starting molar ratio of peptide to maleimide-lipid is 1:10 to 1:20, but this should be optimized.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[9]

-

-

Purification:

-

Remove unreacted this compound from the liposome conjugate suspension using size-exclusion chromatography.

-

Characterization and Quantification

Quantification of Peptide Conjugation

The efficiency of this compound conjugation can be quantified by using a fluorescently labeled this compound (e.g., FAM-CAQK).[7]

-

Standard Curve Generation: Prepare a series of known concentrations of the fluorescently labeled this compound in the appropriate buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of the standards using a spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Quantification of Conjugated Peptide:

-

During the conjugation protocol, measure the fluorescence of the peptide solution before adding it to the nanoparticles.

-

After the conjugation and washing steps, measure the fluorescence of the supernatant/flow-through.

-

The amount of conjugated peptide is the difference between the initial amount of peptide and the amount recovered in the supernatant/wash fractions.

-

Alternatively, the fluorescence of the final nanoparticle conjugate suspension can be measured and compared to the standard curve, after appropriate background subtraction.[7]

-

Physicochemical Characterization

The physicochemical properties of the CAQK-nanoparticle conjugates should be characterized to ensure quality and consistency.

| Parameter | Method | Typical Expected Outcome |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | A slight increase in size compared to unconjugated nanoparticles. A narrow size distribution (low polydispersity index, PDI) is desirable. |

| Zeta Potential | Laser Doppler Velocimetry | The surface charge will change depending on the charge of the this compound and the initial nanoparticle surface. |

| Morphology | Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size, shape, and potential aggregation. |

| Conjugation Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks corresponding to the peptide. |

Quantitative Data Summary

The following tables summarize typical quantitative data for CAQK-conjugated nanoparticles based on available literature.

Table 1: Physicochemical Characterization of CAQK-Nanoparticle Conjugates

| Nanoparticle Type | Unconjugated Hydrodynamic Diameter (nm) | CAQK-Conjugated Hydrodynamic Diameter (nm) | Unconjugated Zeta Potential (mV) | CAQK-Conjugated Zeta Potential (mV) | Reference(s) |

| Porous Silicon (pSiNPs) | ~106 | ~110-120 | Not Reported | Not Reported | [7] |

| Gold (AuNPs) | 15.3 ± 0.5 | 37.9 ± 1.2 (with bPEI) | -21.5 ± 1.1 | +12.3 ± 0.8 (with bPEI) | [3] |

| Liposomes | ~100-150 | ~110-160 | -20 to -40 | -15 to -35 | General Literature |

Note: Data for AuNPs and Liposomes are representative values from the literature for similar nanoparticle systems, as specific data for CAQK conjugation was not available in the initial search.

Table 2: this compound Conjugation Efficiency

| Nanoparticle Type | Conjugation Chemistry | Quantification Method | Conjugation Efficiency / Density | Reference(s) |

| Porous Silicon (pSiNPs) | Maleimide-Thiol | Absorbance of peptide solution before and after conjugation | ~45 nmol of peptide per mg of pSiNPs | [7] |

| Polymeric Nanoparticles | Maleimide-Thiol | Absorbance of fluorescein-labeled peptide | ~18,000 peptides per nanoparticle (at 50% maleimide-PEG) | [7] |

Table 3: Drug Loading and Release

| Nanoparticle-Drug System | Drug Loading Capacity | Release Profile | Reference(s) |

| Methylprednisolone-loaded CAQK-pSiNPs | Not explicitly quantified, but effective in vivo | Sustained release over several days | [7] |

| General Nanoparticle Systems | Typically 1-10% (w/w) for passively loaded drugs | Can be tuned from rapid to sustained release depending on the formulation | [10] |

Note: Drug loading and release are highly dependent on the specific drug and nanoparticle formulation.

Conclusion

The conjugation of the this compound to nanoparticles represents a powerful strategy for targeted drug delivery to the injured central nervous system. The protocols provided herein offer a starting point for researchers to develop their own CAQK-functionalized nanotherapeutics. Careful characterization and quantification are crucial for ensuring the quality, consistency, and efficacy of these advanced drug delivery systems. Further optimization of conjugation chemistries and nanoparticle platforms will continue to advance the potential of CAQK-targeted therapies for a range of neurological disorders.

References

- 1. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fortislife.com [fortislife.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Analysis of Nanoparticle-Antibody Conjugations: Carbodiimide Versus Click Chemistry | Semantic Scholar [semanticscholar.org]

- 6. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Preparation of peptide-functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling. | Semantic Scholar [semanticscholar.org]

- 9. Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - ePrints Soton [eprints.soton.ac.uk]

- 10. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functionalizing PLGA Nanoparticles with CAQK Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible polymers widely investigated as drug delivery carriers. Their surface can be functionalized with targeting ligands to enhance the delivery of therapeutic agents to specific sites, thereby increasing efficacy and reducing off-target effects. The CAQK peptide (Cys-Ala-Gln-Lys) has been identified as a promising targeting moiety that directs nanoparticles to sites of injury, particularly within the central nervous system. This peptide recognizes and binds to components of the extracellular matrix (ECM), such as chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) and tenascins, which are overexpressed in injured tissues.

These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and characterization of CAQK-conjugated PLGA nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of PLGA Nanoparticles Before and After this compound Conjugation

| Parameter | Unconjugated PLGA Nanoparticles | CAQK-PLGA Nanoparticles | Reference |

| Average Diameter (nm) | 150 | ~170 | [1] |

| Zeta Potential (mV) | -19 | -12 to -15 (predicted shift towards neutral) | [1] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1] |

Table 2: Quantitative Analysis of this compound Conjugation to PLGA Nanoparticles

| Parameter | Value | Method of Quantification | Reference |

| Peptide Density per Nanoparticle | ~18,000 molecules | Fluorescence quantification of labeled peptide | [1] |

| Conjugation Efficiency | ~2.5% | Indirect quantification of unreacted peptide | [2] |

Experimental Protocols

Protocol 1: Synthesis of PLGA Nanoparticles

This protocol describes the synthesis of PLGA nanoparticles using the solvent displacement method.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

Procedure:

-

Dissolve 50 mg of PLGA in 2 ml of acetone to prepare the organic phase.

-

Prepare a 1% (w/v) aqueous solution of PVA.

-

Add the organic phase dropwise to 4 ml of the PVA solution under magnetic stirring.

-

Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

-

Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

-

Wash the nanoparticles three times with deionized water to remove excess PVA and unincorporated materials.

-

Resuspend the nanoparticle pellet in deionized water for further use.

Protocol 2: Functionalization of PLGA Nanoparticles with this compound

This protocol details the covalent conjugation of the this compound to the surface of PLGA nanoparticles using carbodiimide (B86325) (EDC/NHS) chemistry. This method facilitates the formation of an amide bond between the carboxylic acid groups on the PLGA nanoparticle surface and the primary amine of the lysine (B10760008) residue in the this compound.

Materials:

-

PLGA nanoparticles (from Protocol 1)

-

This compound (with a terminal cysteine for potential alternative conjugation strategies)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

-

Activation of PLGA Nanoparticles:

-

Resuspend 10 mg of PLGA nanoparticles in 1 ml of MES buffer.

-

Add 5 mg of NHS followed by 10 mg of EDC to the nanoparticle suspension.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the nanoparticle surface.

-

Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and wash with MES buffer to remove excess EDC and NHS.

-

-

Conjugation of this compound:

-

Dissolve 2 mg of this compound in 1 ml of PBS (pH 7.4).

-

Resuspend the activated PLGA nanoparticles in the this compound solution.

-

Incubate the mixture for 2 hours at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Add a quenching solution to the reaction mixture to stop the reaction.

-

Collect the CAQK-functionalized PLGA nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes.

-

Wash the nanoparticles three times with PBS to remove unconjugated peptide and by-products.

-

Resuspend the final CAQK-PLGA nanoparticles in a suitable buffer for storage or further use.

-

Protocol 3: Characterization of CAQK-PLGA Nanoparticles

1. Size and Zeta Potential Analysis:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the nanoparticle suspension in deionized water.

-

Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.

-

Perform measurements for both unconjugated and CAQK-conjugated nanoparticles to assess the change in physicochemical properties.

-

2. Quantification of Peptide Conjugation:

-

Method: Indirect quantification using a colorimetric assay (e.g., TNBS assay) or fluorescence measurement of a labeled peptide.

-

Procedure (Indirect Method):

-

Collect the supernatant and all wash solutions during the conjugation and purification steps.

-

Quantify the amount of unreacted this compound in the collected solutions using a suitable peptide quantification assay.

-

Calculate the amount of conjugated peptide by subtracting the amount of unreacted peptide from the initial amount of peptide added.

-

Conjugation Efficiency (%) = [(Initial Peptide Amount - Unreacted Peptide Amount) / Initial Peptide Amount] x 100.

-

Mandatory Visualizations

Caption: Experimental workflow for CAQK-PLGA nanoparticle synthesis and functionalization.

Caption: CAQK-mediated targeting of PLGA nanoparticles to injured tissue.

References

- 1. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CAQK-Liposomes for Targeted Spinal Cord Injury Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of CAQK-liposomes as a targeted drug delivery system for the treatment of spinal cord injury (SCI). It includes detailed protocols for the preparation and experimental use of these liposomes, alongside quantitative data from relevant studies and diagrams illustrating key mechanisms and workflows.

Introduction

Spinal cord injury (SCI) is a devastating condition with limited therapeutic options. A major challenge in developing effective treatments is the targeted delivery of therapeutic agents to the injury site, bypassing the blood-spinal cord barrier and overcoming the inhibitory microenvironment of the glial scar. CAQK-liposomes represent a promising strategy to address these challenges. The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has been shown to specifically bind to chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), which are significantly upregulated in the extracellular matrix of the injured spinal cord.[1][2][3] By modifying liposomes with the CAQK peptide, therapeutic payloads can be effectively targeted to the lesion site, enhancing their efficacy and reducing systemic side effects.[1][2][4]

Mechanism of Action

Following SCI, a glial scar forms, which is rich in CSPGs. These molecules inhibit axonal regeneration and create a barrier to endogenous repair mechanisms.[3] CAQK-liposomes leverage this pathology for targeted drug delivery. The this compound on the surface of the liposomes acts as a homing agent, binding with high affinity to the CSPGs at the injury site.[1][2] This allows for the localized delivery of encapsulated therapeutic agents, such as neurotrophic factors and anti-inflammatory drugs, directly to the area where they are most needed.

One studied application involves the co-delivery of Brain-Derived Neurotrophic Factor (BDNF) and Docetaxel (DTX).[1][4] BDNF promotes neuronal survival and growth, while DTX, a microtubule-stabilizing agent, can help to promote axonal regeneration.[1] By encapsulating these drugs within CAQK-liposomes, their synergistic effects can be maximized at the site of injury. Furthermore, studies have shown that CAQK-mediated targeting can reduce inflammatory signaling pathways, such as the TNFα/NFκB pathway, contributing to a more permissive environment for neural repair.[5][6]

Signaling Pathway

Caption: Targeted delivery and mechanism of CAQK-liposomes in SCI.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of CAQK-liposomes in rat models of SCI.

Table 1: In Vivo Targeting and Retention

| Parameter | CAQK-Liposome Group | Control (AAAA-Liposome) Group | Hydrogel (CAQK-LIP@HP) | Reference |

| Fluorescence at Injury Site (6h post-injection) | Relatively high fluorescence | Little fluorescence | N/A | [1] |

| Signal Duration at Injury Site | Decayed slowly, lasted ≥ 72h | Disappeared by 48h | Strong signal at 72h | [1] |

Table 2: Functional and Histological Outcomes (28 days post-SCI)

| Parameter | CAQK-LIP-GFs/DTX@HP Group | SCI Control Group | Reference |

| BBB Score | Significantly improved locomotor function | Impaired locomotor function | [1] |

| Lesion Size (% of SCI group) | 39.33 ± 3.83% | 100% | [1] |

| Apoptotic Cells (TUNEL+) | Significantly reduced | High levels of apoptosis | [1] |

(Note: GFs refer to Growth Factors (BDNF and aFGF). HP refers to heparin-modified poloxamer hydrogel.)

Experimental Protocols

Protocol 1: Preparation of CAQK-Liposomes Encapsulating BDNF and DTX

This protocol is based on the reverse evaporation method.[1]

Materials:

-

Phospholipids (e.g., soy phosphatidylcholine)

-

Cholesterol

-

Docetaxel (DTX)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

CAQK-Stearic Acid conjugate

-

Phosphate-Buffered Saline (PBS)

-

Rotary evaporator

-

Probe sonicator

Procedure:

-

Dissolve 98 mg of phospholipids, 2 mg of cholesterol, and 50 µg of DTX in 6 mL of dichloromethane in a round-bottom flask.

-

Add 1 mg of BDNF to the mixture.

-

Sonicate the solution for 15 seconds (100 W, 2s on / 3s off cycle) to form a stable emulsion.

-

Evaporate the dichloromethane on a rotary evaporator to form a thin lipid film.

-

Add 4 mL of PBS and 200 µL of CAQK-stearic acid conjugate (0.5 mg/mL) to the flask.

-

Sonicate the solution for 20 minutes (200 W, 2s on / 3s off cycle) to form the CAQK-liposomes.

-

The resulting liposome suspension can be further purified by dialysis or size exclusion chromatography to remove unencapsulated drugs.

Protocol 2: In Vivo Evaluation in a Rat Model of Spinal Cord Injury

Animal Model:

-

Adult female Sprague-Dawley rats.

-

Induce a moderate contusion injury at the T10 spinal level using an impactor device.

Experimental Groups:

-

Sham (laminectomy only)

-

SCI + Saline

-

SCI + Control Liposomes (e.g., AAAA-liposomes)

-

SCI + CAQK-Liposomes

Procedure:

-

Administration: Three days post-SCI, intravenously inject the prepared liposome formulations (e.g., 500 µL) via the tail vein.

-

Targeting Assessment (In Vivo Imaging):

-

For imaging studies, encapsulate a near-infrared dye (e.g., ICG) within the liposomes.

-

At various time points (e.g., 6, 24, 48, 72 hours) post-injection, anesthetize the rats and image the exposed spinal cord using an in vivo imaging system (IVIS).

-

-

Functional Assessment:

-

Perform weekly behavioral testing for at least 4 weeks post-injury using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

-

Conduct footprint analysis to assess gait and coordination.

-

-

Histological Analysis:

-

At the study endpoint (e.g., 28 days), perfuse the animals with 4% paraformaldehyde.

-

Dissect the spinal cords and process for cryosectioning.

-

Perform histological staining (e.g., H&E for lesion volume) and immunofluorescence staining for markers of apoptosis (TUNEL), astrocytes (GFAP), and axons (NF200).

-

Experimental Workflow

Caption: Workflow for preparation and in vivo testing of CAQK-liposomes.

Conclusion

CAQK-liposomes offer a versatile and effective platform for targeted drug delivery in the context of spinal cord injury. By specifically targeting the inhibitory environment of the glial scar, these liposomes can deliver therapeutic agents in a localized and sustained manner, leading to improved functional and histological outcomes in preclinical models. The protocols and data presented here provide a foundation for researchers to further explore and develop this promising therapeutic strategy.

References

- 1. Novel multi-drug delivery hydrogel using scar-homing liposomes improves spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes | Semantic Scholar [semanticscholar.org]

- 3. Systematic Review of Peptide CAQK: Properties, Applications, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in lipid nanovesicles for targeted treatment of spinal cord injury [frontiersin.org]

- 5. Frontiers | CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries [frontiersin.org]

- 6. CAQK, a peptide associating with extracellular matrix components targets sites of demyelinating injuries - PMC [pmc.ncbi.nlm.nih.gov]

Application of CAQK Peptide in Multiple Sclerosis Research: A Detailed Guide

The tetrapeptide CAQK (cysteine-alanine-glutamine-lysine) has emerged as a promising tool in multiple sclerosis (MS) research, primarily due to its ability to selectively home to sites of demyelinating injuries in the central nervous system (CNS).[1][2][3] This targeting capability opens avenues for both diagnostic and therapeutic applications aimed at localized myelin repair.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing the CAQK peptide in their MS studies.

Introduction

Multiple sclerosis is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the CNS.[1][3] A key challenge in treating MS is the targeted delivery of therapeutic agents to the demyelinated lesions while minimizing systemic side effects. The this compound, initially identified through in vivo phage display screening for traumatic brain injury, has demonstrated a remarkable tropism for injured CNS tissue, including demyelinated areas found in MS models.[1][4][5]

The peptide's primary mode of action is its association with components of the extracellular matrix (ECM) that are upregulated or exposed in lesions.[1][2][3] Specifically, CAQK has been shown to bind to tenascin-C and chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) within the glial scar, often in close proximity to reactive astrocytes.[1][5][6] This specific binding allows for the targeted delivery of conjugated payloads, such as anti-inflammatory drugs or imaging agents, directly to the sites of pathology.

Key Applications in MS Research

-

Targeted Drug Delivery: CAQK can be conjugated to nanoparticles or other drug carriers to deliver therapeutics specifically to demyelinated lesions. This approach has been shown to enhance the efficacy of drugs like methylprednisolone (B1676475) at lower doses, reducing systemic toxicity.[7][8][9]

-

In Vivo Imaging: When labeled with a fluorescent marker (e.g., FAM), CAQK can be used to visualize and map demyelinated lesions in animal models of MS.[1][2] This provides a valuable tool for studying disease progression and the effects of therapeutic interventions.

-

Studying the Glial Scar: Due to its affinity for ECM components of the glial scar, CAQK can be used as a molecular probe to investigate the composition and dynamics of the lesion environment.

Data Presentation

The following tables summarize quantitative data from studies utilizing CAQK in MS models.

Table 1: Efficacy of CAQK-Targeted Methylprednisolone Nanoparticles in a Demyelination Model

| Treatment Group | Dose of Methylprednisolone | Outcome Measure | Result |

| CAQK-nanoparticle-methylprednisolone | 0.24 mg (single dose) | Reduction in microglial and astrocyte activation | Significant reduction in inflammation at 24 and 48 hours post-injection.[7][8][9] |

| Free methylprednisolone | 0.24 mg (single dose) | Reduction in microglial and astrocyte activation | No significant effect observed.[7][8][9] |

| High-dose free methylprednisolone | 100 mg/kg | Reduction in astrocyte activation | Similar effect to low-dose targeted methylprednisolone.[10] |

| Low-dose methylprednisolone-loaded nanoparticles (without CAQK) | 10 mg/kg | Reduction in astrocyte activation | Similar effect to high-dose free methylprednisolone, demonstrating nanoparticle benefit.[10] |

Table 2: Homing of FAM-CAQK in Mouse Models of Demyelination